molecular formula C5H7N3 B11767535 4,6-Dimethyl-1,2,3-triazine CAS No. 77202-09-6

4,6-Dimethyl-1,2,3-triazine

Cat. No.: B11767535
CAS No.: 77202-09-6
M. Wt: 109.13 g/mol
InChI Key: MUGOZZGWFXRGJG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,2,3-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are nitrogen-containing heterocycles that have a wide range of applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of three nitrogen atoms in a six-membered ring, makes it a compound of significant interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,2,3-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between this compound and cyclopentanone pyrrolidine enamine, which is predicted to be a concerted Diels–Alder cycloaddition . This reaction can be carried out using ab initio SCF-MO computational methods, taking into account solvent effects.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, solid-phase, and metal-based reactions are common in the synthesis of triazines .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1,2,3-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the triazine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzoyl chloride yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2,3-triazine involves its interaction with specific molecular targets and pathways. Triazine derivatives can interfere with various signaling pathways to induce cell death, making them potential candidates for cancer treatment . The compound’s ability to undergo nucleophilic substitution and other reactions allows it to interact with different biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

4,6-Dimethyl-1,2,3-triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,6-dimethyltriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-3-5(2)7-8-6-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGOZZGWFXRGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227959
Record name 1,2,3-Triazine, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77202-09-6
Record name 1,2,3-Triazine, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077202096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Triazine, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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